

An In-depth Technical Guide to Diisononyl Adipate (DINA)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Diisononyl adipate

Cat. No.: B167168

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Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diisononyl adipate (DINA) is a high molecular weight, non-phthalate plasticizer that has become a prominent alternative to traditional phthalate-based plasticizers due to a more favorable toxicological profile.^{[1][2]} Synthesized through the esterification of adipic acid and isononyl alcohol, DINA is a clear, colorless, and oily liquid.^{[1][3]} It is widely used to impart flexibility, particularly at low temperatures, to various polymers, most notably polyvinyl chloride (PVC).^{[4][5]} Its low volatility and durability make it suitable for a wide range of applications, including sensitive products like food packaging, toys, and medical devices, as well as automotive interiors, wire insulation, and cosmetics.^{[5][6][7]} This guide provides a comprehensive overview of the historical development, synthesis, mechanism of action, physicochemical properties, industrial applications, and toxicological profile of DINA.

Historical Development and Context

Historically, the plastics industry heavily relied on phthalate esters, such as di(2-ethylhexyl) phthalate (DEHP), for their cost-effectiveness and performance as plasticizers.^[1] However, growing regulatory scrutiny and health concerns, particularly regarding their potential as endocrine disruptors and reproductive toxicants, prompted a global shift towards safer alternatives.^{[1][5][8]} DINA emerged as a leading non-phthalate plasticizer designed to meet the demand for safer materials in consumer and industrial products without compromising

performance.[1][2] Its adoption is a direct response to regulations restricting the use of certain phthalates in many parts of the world.[8]

Synthesis and Manufacturing

The core of DINA production is the esterification reaction between adipic acid and isononyl alcohol, which forms the diisononyl ester and water as a byproduct.[2] To achieve high conversion rates, this water must be continuously removed to drive the reaction equilibrium toward the product.[2] Two primary manufacturing methodologies are employed: traditional acid catalysis and modern enzymatic synthesis.

Synthesis Methodologies

1. Traditional Chemical Catalyst Method: This is the dominant industrial production method, relying on strong acid catalysts to accelerate the esterification process.[2]

- Catalysts: Common catalysts include sulfuric acid (H_2SO_4) and p-toluenesulfonic acid (PTSA).[1] Sulfuric acid is cost-effective and highly active, achieving high yields, but it is corrosive.[1] PTSA is a less corrosive alternative.[1]
- Reaction Conditions: The process requires elevated temperatures, typically in the range of 140°C to 220°C . [1]

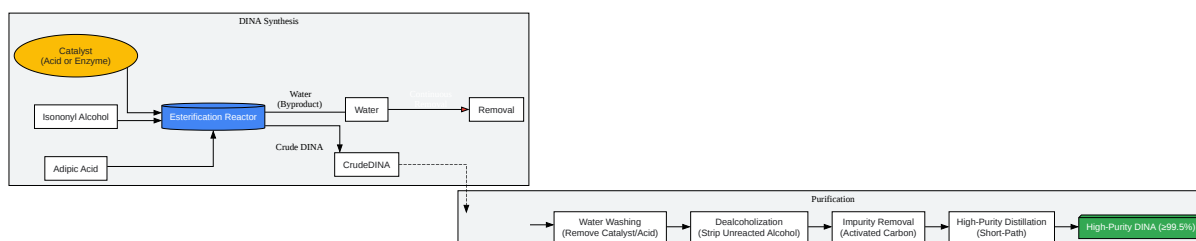
2. Enzymatic Method: A more recent and sustainable approach utilizes enzymes in a solvent-free system.[1][2][9]

- Catalyst: The most common enzyme is an immobilized lipase, Eversa® lipase from *Thermomyces lanuginosus*. [2][9]
- Reaction Conditions: This method operates at significantly lower temperatures, around 50°C , leading to substantial energy savings.[2][9] It can achieve 100% conversion under optimal conditions.[9]

Data Presentation: Comparison of Synthesis Protocols

Parameter	Traditional Chemical Method	Enzymatic (Immobilized Lipase) Method
Reactants	Adipic Acid, Isononyl Alcohol	Adipic Acid, Isononyl Alcohol
Catalyst	Sulfuric Acid (H ₂ SO ₄) or p-Toluenesulfonic Acid (PTSA)	Immobilized Eversa® Lipase
Catalyst Loading	0.5–1.5 wt% (relative to adipic acid)[1]	~10% (based on total substrate weight)[1][9]
Molar Ratio (Acid:Alcohol)	1:2.2 to 1:2.6[1]	1:3[1][9]
Temperature	130–220°C[1][2]	50°C[1][9]
System	With or without solvent	Solvent-free[2][9]
Pressure/Vacuum	~73-78 kPa (550–590 mmHg) [1]	13.3 kPa (100 torr)[9]
Reaction Time	6–10 hours[1]	~6 hours[1]
Conversion Efficiency	85–99%[2]	Up to 100%[2][9]
Key Advantages	Established, lower catalyst cost[2]	Lower energy use, solvent-free, minimal waste[2]

Mandatory Visualization: Synthesis and Purification



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Caption: DINA Synthesis and Purification Workflow.

Mechanism of Action as a Plasticizer

DINA enhances the flexibility of rigid polymers like PVC at a molecular level. PVC consists of long, tightly packed polymer chains with strong intermolecular forces, resulting in a rigid and brittle material.^[5] When DINA is introduced during manufacturing, its molecules intercalate between these polymer chains.^[5] Acting as molecular lubricants, DINA molecules increase the free volume and reduce the friction and intermolecular forces (van der Waals forces) between the chains. This separation allows the polymer chains to slide past one another more easily, transforming the material from rigid to soft and flexible.^[5] DINA's low volatility ensures it remains trapped within the polymer matrix for long-term performance.^{[4][5]}

Physicochemical Properties and Specifications

DINA is a mixture of isomeric compounds, but for industrial purposes, it is treated as a single substance.[\[3\]](#)[\[7\]](#)

Data Presentation: Physicochemical Properties of DINA

Property	Value
CAS Number	33703-08-1 [10]
Molecular Formula	C ₂₄ H ₄₆ O ₄ [3] [10]
Molecular Weight	398.6 g/mol [1] [11]
Appearance	Clear, colorless liquid [1] [4]
Odor	Mild, characteristic [1]
Density	0.92 g/cm ³ at 20°C [4]
Boiling Point	>232°C; 405.8°C at 760 mmHg [12] [13]
Freezing/Melting Point	-60°C to -65°C [3] [4]
Flash Point	228°C (Pensky-Martens closed cup) [4]
Auto-ignition Temperature	>370°C [4]
Kinematic Viscosity	24 mm ² /s at 20°C [4]
Water Solubility	Practically insoluble; 2.2x10 ⁻⁴ mg/L at 20°C [7] [10]
Log K _{ow} (Octanol-Water Partition Coefficient)	9.24 [10]

Industrial Applications

DINA's excellent low-temperature flexibility, low volatility, and favorable safety profile make it a versatile plasticizer for numerous applications.[\[4\]](#)[\[6\]](#)

Data Presentation: Key Applications of DINA

Industry/Sector	Application	Function
Plastics & Polymers	PVC products (e.g., films, flooring, roofing)	Primary plasticizer for flexibility and durability.[3][7]
Wire and cable insulation	Provides flexibility and resistance to weathering.[6][14]	
Food packaging films (shrink wrap)	Approved for food contact materials, offers clarity.[3][9][14]	
Automotive	Interiors (dashboards, door panels), hoses	Ensures long-term flexibility and resistance to cold cracking.[5][6]
Consumer Goods	Toys, footwear, clothing, carpets	Safer alternative to phthalates in products with high human contact.[3][6]
Medical	Flexible tubing, bags	Used in medical devices where DEHP is being phased out.[5][6][15]
Cosmetics	Skin care products	Acts as a lubricant and emollient.[3]
Industrial	Lubricants and greases	Serves as a synthetic base oil, improves additive solubility.[3][11][14]
Explosives	Additive in polyurethane-based plastic bonded explosives.[12][13]	

Toxicology and Human Metabolism

Scientific data on the long-term toxicity of DINA is limited, though existing studies suggest a low order of acute toxicity.[8]

Toxicological Profile

- Acute Toxicity: Animal data indicate that DINA is not acutely toxic following single oral or dermal exposures. The dermal LD₅₀ was determined to be >3160 mg/kg.[10] No studies on acute inhalation toxicity were found.[10]
- Irritation and Sensitization: DINA is not considered a skin or eye irritant in rabbits.[7][10] It is also not expected to be a skin sensitizer.[10]
- Genotoxicity: DINA has consistently tested negative for gene mutation in both bacterial and mammalian cell assays.[10]
- Carcinogenicity and Reproductive Toxicity: DINA has not been tested for carcinogenicity, reproductive, or developmental toxicity.[8][10] This remains a significant data gap.

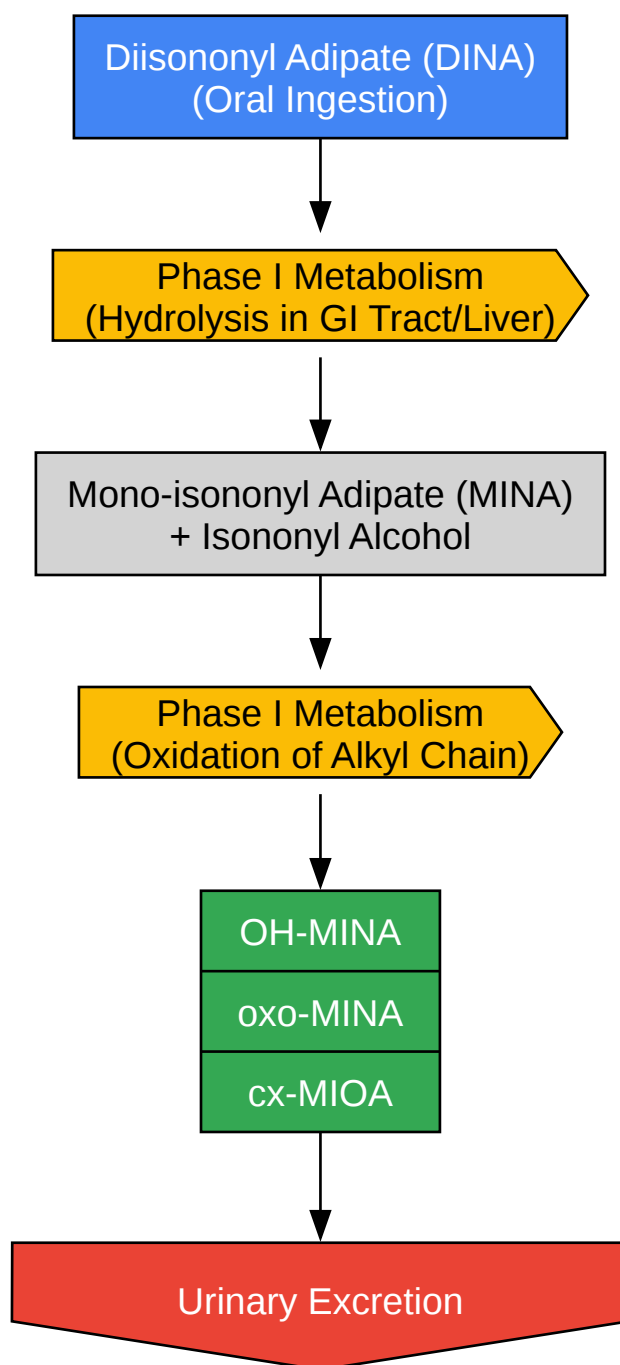
Human Metabolism

In humans, DINA undergoes hydrolysis and oxidative biotransformation.[1] Following oral administration, it is metabolized into several primary monoester metabolites that are excreted in the urine.[1][8] The primary identified metabolites are:

- mono(hydroxy-isononyl) adipate (OH-MINA)
- mono(oxo-isononyl) adipate (oxo-MINA)
- mono(carboxy-iso-octyl) adipate (cx-MIOA)

The urinary excretion fractions of these specific metabolites are low (sum ≤0.034%), suggesting that adipic acid is likely a major, though unmeasured, metabolite.[8]

Mandatory Visualization: Human Metabolic Pathway of DINA



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Caption: Postulated Human Metabolic Pathway of DINA.

Experimental Protocols and Analytical Methods

Detailed experimental protocols for DINA are typically proprietary or found within specific research publications. However, the analysis and quality control of DINA and its performance

as a plasticizer rely on established analytical techniques.

Identification and Quantification

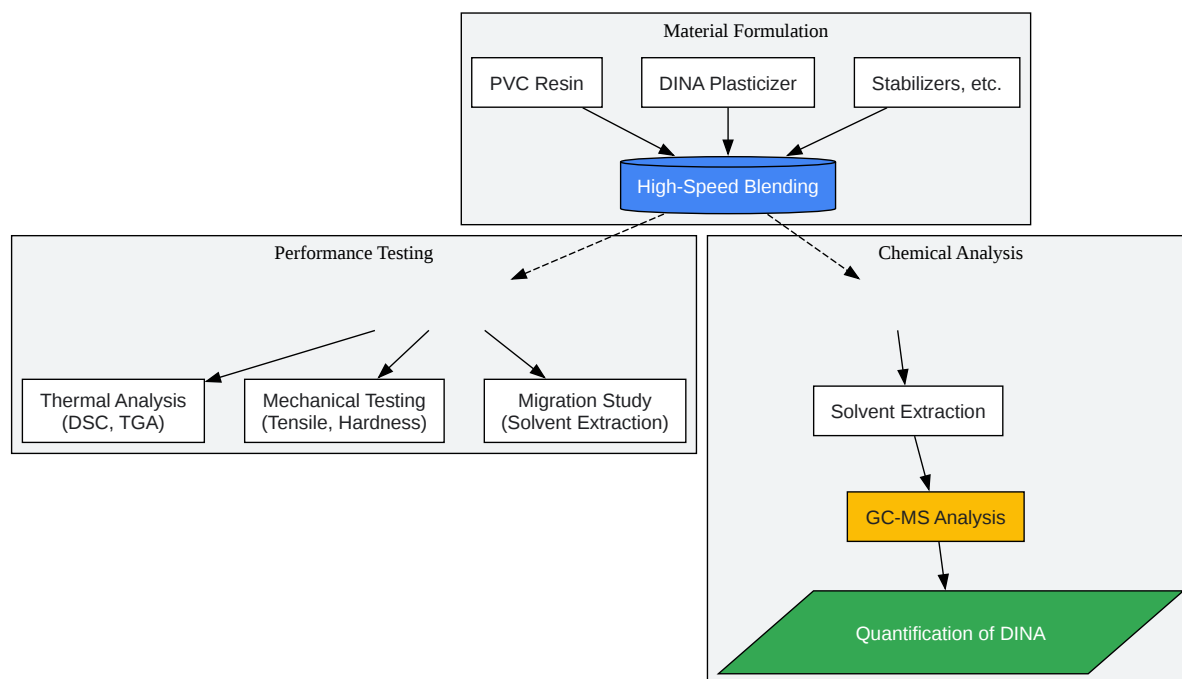
- **Methodology:** Gas Chromatography-Mass Spectrometry (GC-MS) is a standard and widely employed technique for the separation, identification, and quantification of DINA, particularly in complex matrices like PVC films or biological samples.[\[1\]](#)
- **Protocol Outline:**
 - **Sample Preparation:** Involves solvent extraction of DINA from the polymer matrix, followed by cleanup steps to remove interfering substances.
 - **GC Separation:** The extract is injected into a gas chromatograph. A capillary column with a non-polar stationary phase separates DINA from other components based on boiling point and polarity.
 - **MS Detection:** As components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fingerprint for identification, and the signal intensity is used for quantification against a known standard.

Performance Evaluation in Polymers

- **Methodology:** Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for evaluating the thermal properties of plasticized polymers.[\[1\]](#)
- **Protocol Outline (TGA):**
 - A small sample of the DINA-plasticized polymer is placed in a high-precision balance within a furnace.
 - The sample is heated at a constant rate.
 - TGA measures the change in mass as a function of temperature, which is used to determine thermal stability and decomposition temperatures.
- **Protocol Outline (DSC):**

- A sample is heated, cooled, or held at a constant temperature.
- DSC measures the heat flow to or from the sample compared to a reference.
- This data reveals the glass transition temperature (T_g), a key indicator of a plasticizer's efficiency in increasing flexibility.

Mandatory Visualization: General Experimental Workflow



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Caption: Workflow for Evaluating a Plasticizer in PVC.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Diisononyl Adipate (DINA)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b167168#historical-development-and-use-of-diisononyl-adipate]

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